molecular formula C23H54N6O26S3 B12058595 Neomycin Sulfate hydrate

Neomycin Sulfate hydrate

Cat. No.: B12058595
M. Wt: 926.9 g/mol
InChI Key: WHAGUNPVKDUVFV-QGTTWHFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neomycin Sulfate hydrate is an aminoglycoside antibiotic derived from the bacterium Streptomyces fradiae. It is commonly used in medical and research settings due to its broad-spectrum antibacterial properties. The compound is effective against both gram-positive and gram-negative bacteria, making it a valuable tool in combating bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Neomycin Sulfate hydrate is primarily obtained through the fermentation of Streptomyces fradiae. The fermentation broth is subjected to various purification steps to isolate the antibiotic. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the purification steps are optimized for efficiency and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Neomycin Sulfate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Neomycin Sulfate hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Streptomycin: Also an aminoglycoside, used primarily to treat tuberculosis.

    Kanamycin: Used to treat a variety of bacterial infections.

Uniqueness

Neomycin Sulfate hydrate is unique due to its broad-spectrum activity and its ability to inhibit both gram-positive and gram-negative bacteria. Its effectiveness in topical applications and its use in cell culture make it a versatile compound in both medical and research settings .

Properties

Molecular Formula

C23H54N6O26S3

Molecular Weight

926.9 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate

InChI

InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11?,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1

InChI Key

WHAGUNPVKDUVFV-QGTTWHFQSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4C([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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